

Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate: A Technical Guide

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Compound of Interest

Compound Name: **S,S'-Dimethyl dithiocarbonate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **S,S'-Dimethyl dithiocarbonate** (CAS No. 868-84-8), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

- Chemical Name: **S,S'-Dimethyl dithiocarbonate**
- Molecular Formula: $C_3H_6OS_2$ ^[1]
- Molecular Weight: 122.21 g/mol ^[1]
- Appearance: Colorless liquid^[2]
- Boiling Point: 169 °C^[2]
- Density: Approximately 1.1705 g/cm³^[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **S,S'-Dimethyl dithiocarbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Definitive ^1H and ^{13}C NMR spectra for **S,S'-Dimethyl dithiocarbonate** (DMDTC) are available in the supporting information of the publication by Leung, M.-k., et al. in The Journal of Organic Chemistry.[3] Researchers requiring detailed spectral data should refer to this source. The data presented below is compiled from other available sources.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------|
| ~2.4 - 2.6 | Singlet | 6H | 2 x $-\text{SCH}_3$ |

Note: A specific reference mentions a singlet at δ 2.55, however, this was for a sample noted to be contaminated with the target compound.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------|
| ~15-20 | $-\text{SCH}_3$ |
| ~170-180 | C=O |

Note: The chemical shifts are estimated based on typical values for similar functional groups. For accurate data, refer to the supporting information of the aforementioned journal article.[3]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|------------------------|
| ~2920 | Medium | C-H stretch (methyl) |
| ~1700-1720 | Strong | C=O stretch (carbonyl) |
| ~1380 | Medium | C-H bend (methyl) |
| ~960 | Medium | C-S stretch |

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of **S,S'-Dimethyl dithiocarbonate** is characterized by its molecular ion peak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--------------------------------------|
| 122 | High | [M] ⁺ (Molecular Ion) |
| 75 | Moderate | [M - SCH ₃] ⁺ |
| 47 | High | [SCH ₃] ⁺ |

Note: The fragmentation pattern is proposed based on the structure of the molecule. The most abundant peak (base peak) may vary depending on the ionization method.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **S,S'-Dimethyl dithiocarbonate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of **S,S'-Dimethyl dithiocarbonate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Alternative (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean KBr plates or the empty ATR crystal.
- Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

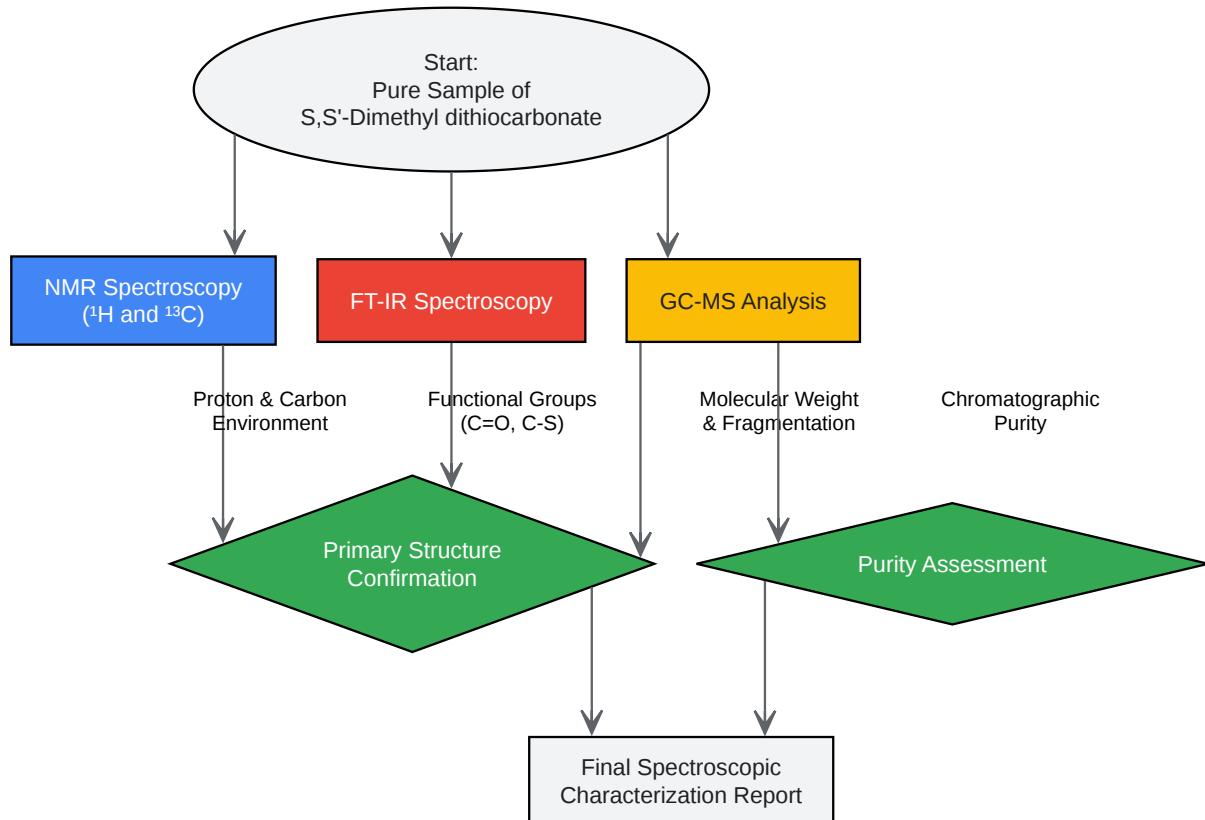
- Sample Preparation: Prepare a dilute solution of **S,S'-Dimethyl dithiocarbonate** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-300.
 - Interface Temperature: Maintain the transfer line temperature at around 280 °C.
- Data Analysis: Identify the peak corresponding to **S,S'-Dimethyl dithiocarbonate** by its retention time and analyze the corresponding mass spectrum for the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like **S,S'-Dimethyl dithiocarbonate**.

Workflow for Spectroscopic Characterization of S,S'-Dimethyl dithiocarbonate

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Spectroscopic analysis workflow for **S,S'-Dimethyl dithiocarbonate**.

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References

- 1. S,S'-Dimethyl dithiocarbonate(868-84-8) 1H NMR [m.chemicalbook.com]
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- To cite this document: BenchChem. [Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144620#spectroscopic-data-of-s-s-dimethyl-dithiocarbonate>

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